

In-Depth Technical Guide: 4-Methoxybenzyl acetate-d3 (CAS: 1394230-53-5)

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Compound of Interest

Compound Name: 4-Methoxybenzyl acetate-d3

Cat. No.: B1616827

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Methoxybenzyl acetate-d3**, a deuterated analog of 4-Methoxybenzyl acetate. This document details its physicochemical properties, proposed synthesis, analytical characterization, and its primary application as an internal standard in pharmacokinetic studies.

Compound Identity and Properties

4-Methoxybenzyl acetate-d3 is a stable isotope-labeled version of 4-methoxybenzyl acetate, where the three hydrogen atoms of the methoxy group are replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry.

Property	Value
CAS Number	1394230-53-5
Chemical Formula	C ₁₀ H ₉ D ₃ O ₃
Molecular Weight	183.22 g/mol
Synonyms	Anisyl acetate-d3, (4-(methoxy-d3)phenyl)methyl acetate
Appearance	Colorless to pale yellow liquid (predicted)

Proposed Synthesis

A plausible two-step synthesis for **4-Methoxybenzyl acetate-d3** is proposed, starting from commercially available 4-hydroxybenzyl alcohol. The key steps involve the deuteromethylation of the phenolic hydroxyl group, followed by the acetylation of the benzylic alcohol.

Experimental Protocols

Step 1: Synthesis of 4-(methoxy-d3)benzyl alcohol

This step can be achieved via a Williamson ether synthesis using a deuterated methylating agent.

- Materials: 4-hydroxybenzyl alcohol, sodium hydride (NaH), deuterated methyl iodide (CD₃I), anhydrous N,N-dimethylformamide (DMF).
- Procedure:
 - To a solution of 4-hydroxybenzyl alcohol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 eq) portion-wise at 0 °C.
 - Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
 - Cool the reaction mixture back to 0 °C and add deuterated methyl iodide (1.2 eq) dropwise.
 - Allow the reaction to warm to room temperature and stir for 12-16 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, quench the reaction by the slow addition of water.
 - Extract the aqueous layer with ethyl acetate (3 x 50 mL).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

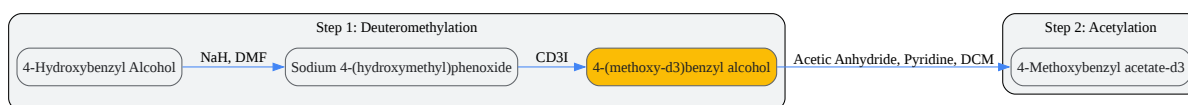
- Purify the crude product by column chromatography on silica gel to yield 4-(methoxy-d3)benzyl alcohol.

Step 2: Synthesis of **4-Methoxybenzyl acetate-d3**

This step involves the acetylation of the synthesized 4-(methoxy-d3)benzyl alcohol.

- Materials: 4-(methoxy-d3)benzyl alcohol, acetic anhydride, pyridine, dichloromethane (DCM).
- Procedure:
 - Dissolve 4-(methoxy-d3)benzyl alcohol (1.0 eq) in dichloromethane.
 - Add pyridine (1.5 eq) and cool the mixture to 0 °C.
 - Slowly add acetic anhydride (1.2 eq) to the reaction mixture.
 - Allow the reaction to warm to room temperature and stir for 2-4 hours.
 - Monitor the reaction by TLC.
 - Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain **4-Methoxybenzyl acetate-d3**.

Synthesis Workflow



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Proposed synthesis workflow for **4-Methoxybenzyl acetate-d3**.

Analytical Characterization

The successful synthesis of **4-Methoxybenzyl acetate-d3** can be confirmed by various analytical techniques. Below are the predicted and expected analytical data based on the non-deuterated analog.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (400 MHz, CDCl_3):

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.30	d, J = 8.6 Hz	2H	Ar-H
6.89	d, J = 8.6 Hz	2H	Ar-H
5.04	s	2H	-CH ₂ -
2.08	s	3H	-C(O)CH ₃

Note: The characteristic singlet for the methoxy protons at ~3.81 ppm in the non-deuterated compound will be absent in the ^1H NMR spectrum of the d3-analog.

^{13}C NMR (100 MHz, CDCl_3):

Chemical Shift (δ) ppm	Assignment
171.14	C=O
159.78	Ar-C-O
130.27	Ar-C
128.18	Ar-C
114.08	Ar-C
66.26	-CH ₂ -
55.41 (septet, J \approx 21 Hz)	-OCD ₃
21.21	-C(O)CH ₃

Note: The signal for the deuterated methoxy carbon will appear as a septet due to coupling with deuterium.

Mass Spectrometry (MS)

In mass spectrometry, **4-Methoxybenzyl acetate-d₃** will exhibit a molecular ion peak (M⁺) at m/z 183.22, which is 3 units higher than the non-deuterated analog (m/z 180.20). This mass shift is a key feature for its use as an internal standard.

Application in Pharmacokinetic Studies

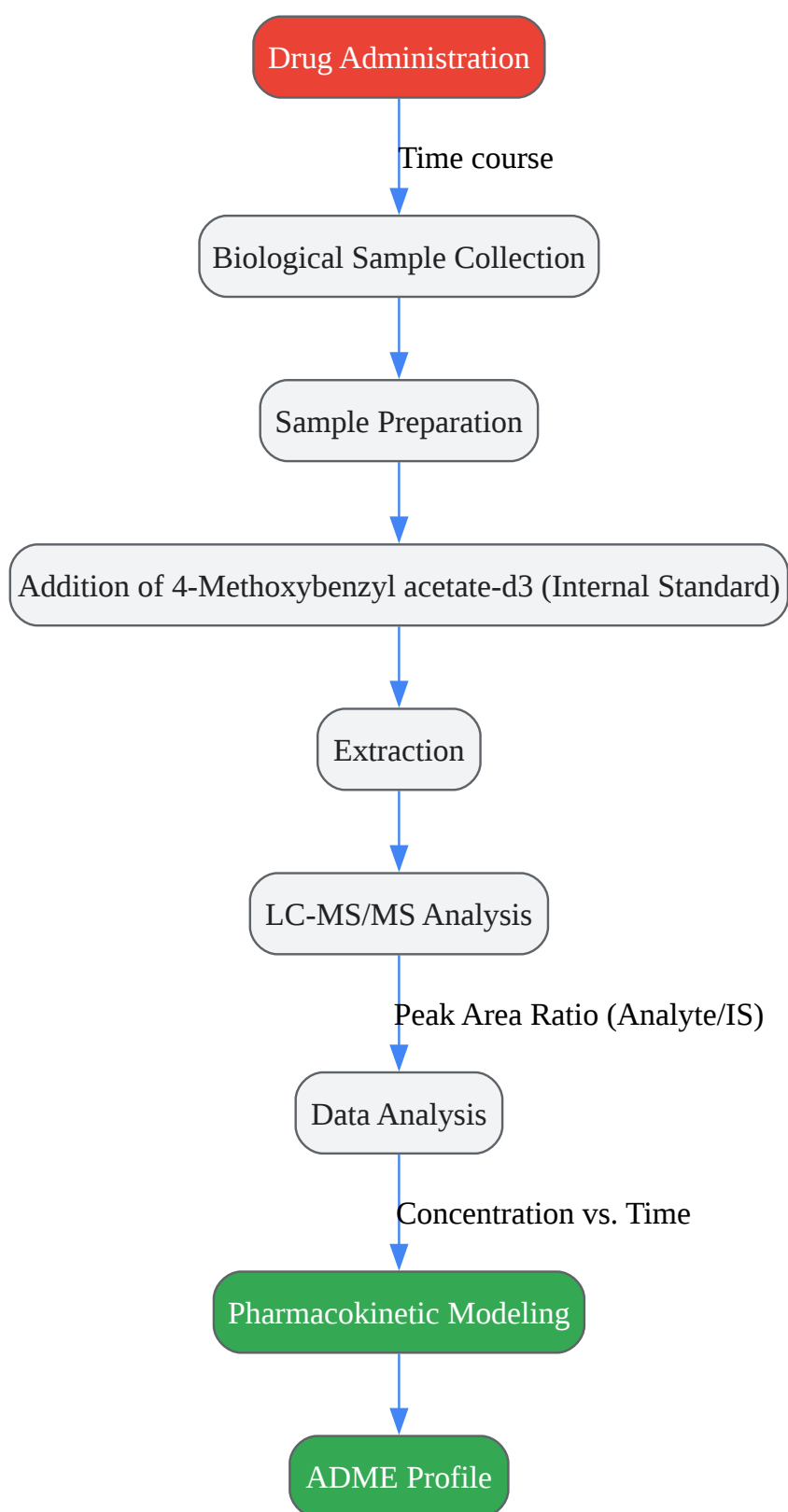
Deuterated compounds are invaluable in pharmacokinetic (PK) studies, which are essential in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate. **4-Methoxybenzyl acetate-d₃** can serve as an excellent internal standard in such studies.

Role as an Internal Standard

When added to biological samples (e.g., plasma, urine) at a known concentration, a deuterated internal standard co-elutes with the analyte and experiences similar matrix effects during analysis by liquid chromatography-mass spectrometry (LC-MS). This allows for accurate

quantification of the analyte by correcting for variations in sample preparation and instrument response.

Experimental Workflow in a Pharmacokinetic Study



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Workflow of a pharmacokinetic study using a deuterated internal standard.

Conclusion

4-Methoxybenzyl acetate-d3 is a valuable tool for researchers in drug development and related fields. Its synthesis is achievable through standard organic chemistry techniques, and its properties make it an ideal internal standard for sensitive and accurate bioanalytical assays. The use of such deuterated standards is crucial for generating reliable pharmacokinetic data, which is a cornerstone of modern drug discovery and development.

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References

- 1. rsc.org [rsc.org]
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